molecular formula C20H48N2O6Si2 B3051079 N,N'-Bis(3-(triethoxysilyl)propyl)ethylenediamine CAS No. 30858-91-4

N,N'-Bis(3-(triethoxysilyl)propyl)ethylenediamine

Cat. No.: B3051079
CAS No.: 30858-91-4
M. Wt: 468.8 g/mol
InChI Key: QMIREOCYHAFOPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N’-Bis(3-(triethoxysilyl)propyl)ethylenediamine is an organosilicon compound widely used in various industrial and scientific applications. This compound is characterized by its dual functional groups, which include ethylenediamine and triethoxysilyl groups. These functional groups enable the compound to act as a coupling agent, promoting adhesion between organic and inorganic materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis(3-(triethoxysilyl)propyl)ethylenediamine typically involves the reaction of ethylenediamine with 3-chloropropyltriethoxysilane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the triethoxysilyl groups. The general reaction scheme is as follows:

Ethylenediamine+2(3-chloropropyltriethoxysilane)N,N’-Bis(3-(triethoxysilyl)propyl)ethylenediamine+2HCl\text{Ethylenediamine} + 2 \text{(3-chloropropyltriethoxysilane)} \rightarrow \text{N,N'-Bis(3-(triethoxysilyl)propyl)ethylenediamine} + 2 \text{HCl} Ethylenediamine+2(3-chloropropyltriethoxysilane)→N,N’-Bis(3-(triethoxysilyl)propyl)ethylenediamine+2HCl

Industrial Production Methods

In industrial settings, the production of N,N’-Bis(3-(triethoxysilyl)propyl)ethylenediamine involves large-scale batch or continuous processes. The reaction is typically conducted in a solvent such as toluene or xylene to facilitate the removal of hydrogen chloride by-products. The product is then purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis(3-(triethoxysilyl)propyl)ethylenediamine undergoes various chemical reactions, including:

    Hydrolysis: The triethoxysilyl groups can hydrolyze in the presence of water, forming silanol groups.

    Condensation: The silanol groups can further condense to form siloxane bonds, leading to the formation of cross-linked networks.

    Amination: The ethylenediamine moiety can participate in amination reactions with various electrophiles.

Common Reagents and Conditions

    Hydrolysis: Typically conducted in aqueous or humid environments.

    Condensation: Catalyzed by acids or bases, often conducted at elevated temperatures.

    Amination: Requires electrophilic reagents such as alkyl halides or acyl chlorides.

Major Products

    Hydrolysis and Condensation: Formation of siloxane networks.

    Amination: Formation of substituted ethylenediamine derivatives.

Scientific Research Applications

N,N’-Bis(3-(triethoxysilyl)propyl)ethylenediamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N’-Bis(3-(triethoxysilyl)propyl)ethylenediamine involves the interaction of its functional groups with various substrates. The triethoxysilyl groups can hydrolyze and condense to form siloxane bonds, creating a strong adhesive interface. The ethylenediamine moiety can interact with various functional groups on the substrate, enhancing the overall adhesion and compatibility [2][2].

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(Trimethoxysilyl)propyl]ethylenediamine
  • Bis[3-(trimethoxysilyl)propyl]amine
  • 3-(Triethoxysilyl)propylamine

Uniqueness

N,N’-Bis(3-(triethoxysilyl)propyl)ethylenediamine is unique due to its dual functional groups, which provide both silane coupling and amine reactivity. This dual functionality makes it particularly effective in applications requiring strong adhesion and chemical modification [2][2].

Biological Activity

N,N'-Bis(3-(triethoxysilyl)propyl)ethylenediamine (commonly referred to as BTE) is a silane compound that has garnered attention for its diverse biological activities and applications in biochemical research. This article provides a detailed overview of its biochemical properties, cellular effects, molecular mechanisms, and applications in various fields.

BTE is characterized by its ability to form stable covalent bonds with biomolecules, which is primarily attributed to its triethoxysilyl groups. These groups enable BTE to interact with hydroxyl groups on the surfaces of proteins, enzymes, and other biomolecules, facilitating the formation of stable complexes.

Chemical Structure:

  • Formula: C₁₄H₃₁N₂O₆Si₂
  • Molecular Weight: 357.57 g/mol

BTE plays a significant role in biochemical reactions due to its ability to modify surfaces and enhance interactions with biological molecules. It has been employed in various biochemical assays and applications, including:

  • Surface modification of silica gel for heavy metal ion uptake.
  • Enhancement of biocompatibility in biomaterials.

Cellular Effects

BTE influences several cellular processes through its interactions with cell surface receptors and intracellular proteins. Key effects include:

  • Alterations in cell signaling pathways.
  • Changes in gene expression.
  • Modifications in cellular metabolism.

Molecular Mechanism

The molecular mechanism underlying BTE's activity involves:

  • Covalent Bond Formation: The silane groups form covalent bonds with biomolecules, leading to either activation or inhibition of enzymatic activity.
  • Gene Expression Modulation: BTE can influence transcription factors and other regulatory proteins, resulting in changes in gene expression profiles.

Temporal Effects

In laboratory settings, the stability of BTE can affect its biological activity over time. Long-term studies indicate that while BTE remains stable under standard conditions, degradation can occur, influencing its efficacy and cellular impact.

Dosage Effects

Research indicates that the biological effects of BTE are dose-dependent:

  • Low Doses: Promote beneficial effects such as enhanced cell growth and differentiation.
  • High Doses: May lead to toxicity, causing cell death and tissue damage.

Metabolic Pathways

BTE is involved in various metabolic pathways, particularly those related to silane compound metabolism. It interacts with enzymes that facilitate metabolic flux changes, which can affect overall cellular function.

Transport and Distribution

Within biological systems, BTE's transport is mediated by interactions with specific transporters and binding proteins. This affects its localization within cells and tissues, which is crucial for its biochemical activity.

Subcellular Localization

BTE exhibits specific localization patterns within subcellular compartments:

  • Nucleus: Potentially influencing gene expression.
  • Mitochondria: May affect energy metabolism.
  • Endoplasmic Reticulum: Involved in protein synthesis and processing.

Applications in Scientific Research

BTE has a wide range of applications across various scientific fields:

FieldApplication Description
ChemistryCoupling agent for enhancing adhesion between materials.
BiologySurface modification of biomaterials for improved functionality.
MedicineDrug delivery systems utilizing nanoparticle surface modifications.
IndustryUsed in coatings, adhesives, and sealants for enhanced performance.

Case Studies

  • Surface Modification for Drug Delivery:
    Research demonstrated that modifying nanoparticle surfaces with BTE improved drug loading efficiency and targeted delivery capabilities.
  • Biocompatibility Enhancement:
    Studies showed that BTE-treated materials exhibited significantly improved biocompatibility when tested with various cell lines compared to untreated controls.

Properties

IUPAC Name

N,N'-bis(3-triethoxysilylpropyl)ethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H48N2O6Si2/c1-7-23-29(24-8-2,25-9-3)19-13-15-21-17-18-22-16-14-20-30(26-10-4,27-11-5)28-12-6/h21-22H,7-20H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMIREOCYHAFOPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CCCNCCNCCC[Si](OCC)(OCC)OCC)(OCC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H48N2O6Si2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80184872
Record name N,N'-Bis(3-(triethoxysilyl)propyl)ethylenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80184872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30858-91-4
Record name N1,N2-Bis[3-(triethoxysilyl)propyl]-1,2-ethanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30858-91-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N'-Bis(3-(triethoxysilyl)propyl)ethylenediamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030858914
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N'-Bis(3-(triethoxysilyl)propyl)ethylenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80184872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N'-bis[3-(triethoxysilyl)propyl]ethylenediamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.767
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N'-Bis(3-(triethoxysilyl)propyl)ethylenediamine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N,N'-Bis(3-(triethoxysilyl)propyl)ethylenediamine
Reactant of Route 3
Reactant of Route 3
N,N'-Bis(3-(triethoxysilyl)propyl)ethylenediamine
Reactant of Route 4
Reactant of Route 4
N,N'-Bis(3-(triethoxysilyl)propyl)ethylenediamine
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N,N'-Bis(3-(triethoxysilyl)propyl)ethylenediamine
Reactant of Route 6
Reactant of Route 6
N,N'-Bis(3-(triethoxysilyl)propyl)ethylenediamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.